molecular formula C19H18N4O4 B2506656 6-methoxy-1-(4-methoxyphenyl)-4-oxo-N-[(pyridin-3-yl)methyl]-1,4-dihydropyridazine-3-carboxamide CAS No. 1251631-87-4

6-methoxy-1-(4-methoxyphenyl)-4-oxo-N-[(pyridin-3-yl)methyl]-1,4-dihydropyridazine-3-carboxamide

Cat. No.: B2506656
CAS No.: 1251631-87-4
M. Wt: 366.377
InChI Key: FPEGGQLVPYQZFE-UHFFFAOYSA-N
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Description

6-methoxy-1-(4-methoxyphenyl)-4-oxo-N-[(pyridin-3-yl)methyl]-1,4-dihydropyridazine-3-carboxamide is a complex organic compound that belongs to the class of dihydropyridazine derivatives. This compound is characterized by its unique structure, which includes methoxy groups, a pyridinyl moiety, and a carboxamide group. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-methoxy-1-(4-methoxyphenyl)-4-oxo-N-[(pyridin-3-yl)methyl]-1,4-dihydropyridazine-3-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of appropriate starting materials under controlled conditions. For instance, the reaction may involve the use of pyridine derivatives, methoxybenzaldehyde, and hydrazine derivatives, followed by cyclization and functional group modifications .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the production process. The specific conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions

6-methoxy-1-(4-methoxyphenyl)-4-oxo-N-[(pyridin-3-yl)methyl]-1,4-dihydropyridazine-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce new functional groups, leading to a variety of substituted dihydropyridazine derivatives.

Scientific Research Applications

6-methoxy-1-(4-methoxyphenyl)-4-oxo-N-[(pyridin-3-yl)methyl]-1,4-dihydropyridazine-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-methoxy-1-(4-methoxyphenyl)-4-oxo-N-[(pyridin-3-yl)methyl]-1,4-dihydropyridazine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-methoxyphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide
  • 6-methoxy-1-(4-methoxyphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxylic acid
  • N-(pyridin-3-ylmethyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide

Uniqueness

6-methoxy-1-(4-methoxyphenyl)-4-oxo-N-[(pyridin-3-yl)methyl]-1,4-dihydropyridazine-3-carboxamide stands out due to its unique combination of functional groups, which confer specific chemical and biological properties.

Properties

IUPAC Name

6-methoxy-1-(4-methoxyphenyl)-4-oxo-N-(pyridin-3-ylmethyl)pyridazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O4/c1-26-15-7-5-14(6-8-15)23-17(27-2)10-16(24)18(22-23)19(25)21-12-13-4-3-9-20-11-13/h3-11H,12H2,1-2H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPEGGQLVPYQZFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C(=CC(=O)C(=N2)C(=O)NCC3=CN=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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